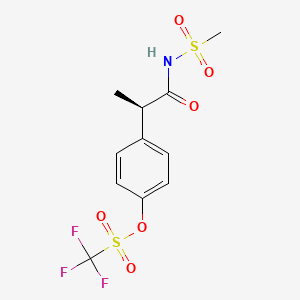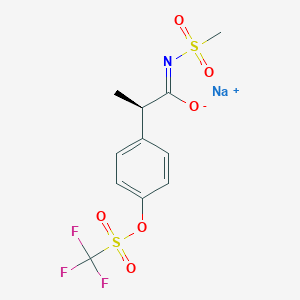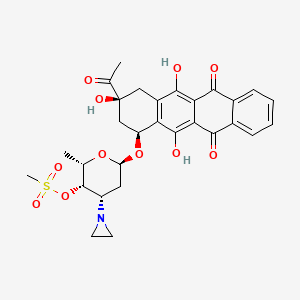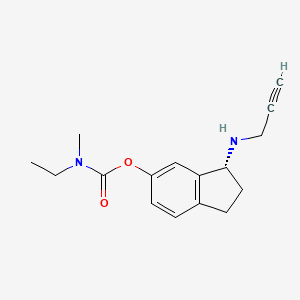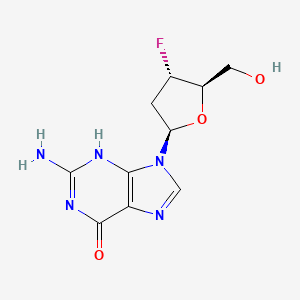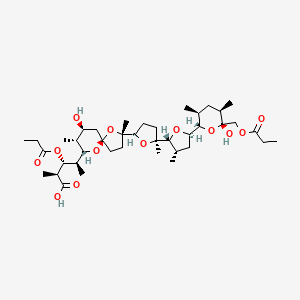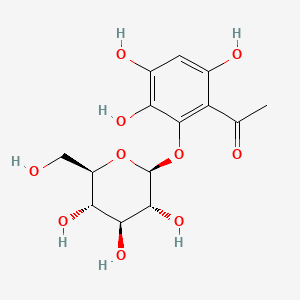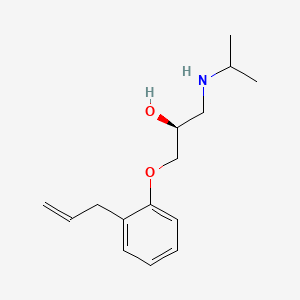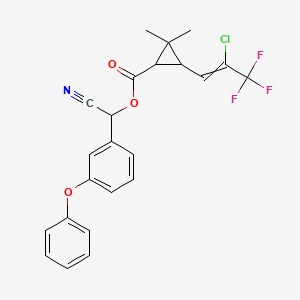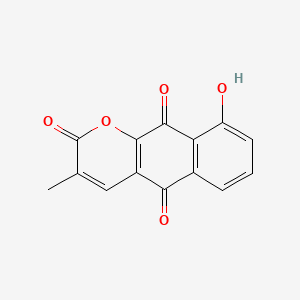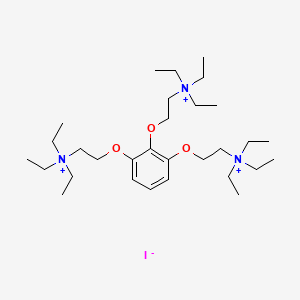
三乙碘化加拉明
描述
Gallamine triethiodide, also known by its trade name Flaxedil, is a synthetic non-depolarizing muscle relaxant. It was developed by Daniel Bovet in 1947 and was commonly used to prevent muscle contractions during surgical procedures. The compound acts by combining with cholinergic receptor sites in muscles and competitively blocking the transmitter action of acetylcholine .
作用机制
Target of Action
Gallamine triethiodide primarily targets the muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . These receptors play a crucial role in transmitting signals for muscle contraction.
Mode of Action
Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by gallamine triethiodide is the neuromuscular transmission pathway . By blocking the action of acetylcholine, gallamine triethiodide prevents the activation of the muscle contraction process .
Pharmacokinetics
Gallamine triethiodide is distributed throughout the body tissues after intravenous administration . The pharmacokinetics of gallamine triethiodide in humans show pronounced multi-compartment behaviour . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of gallamine triethiodide and their impact on its bioavailability.
Result of Action
The result of gallamine triethiodide’s action is skeletal muscle relaxation . It is used as an adjunct to anesthesia to induce skeletal muscle relaxation and to facilitate the management of patients undergoing mechanical ventilation . It may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output .
Action Environment
The action of gallamine triethiodide can be influenced by various environmental factors. For instance, it has a parasympatholytic effect on the cardiac vagus nerve, which can cause tachycardia . Very high doses can cause histamine release
科学研究应用
Gallamine triethiodide has been extensively used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: For investigating the role of cholinergic receptors in muscle function.
Medicine: Historically used as a muscle relaxant during surgical procedures and in the study of neuromuscular blocking agents.
Industry: Utilized in the production of other chemical compounds and as a standard in analytical chemistry .
生化分析
Biochemical Properties
Gallamine triethiodide acts by combining with the cholinergic receptor sites in muscle and competitively blocking the transmitter action of acetylcholine . It binds to the acetylcholine receptor but does not have the biological activity of acetylcholine .
Cellular Effects
Gallamine triethiodide has a parasympatholytic effect on the cardiac vagus nerve, which causes tachycardia and occasionally hypertension . Very high doses cause histamine release .
Molecular Mechanism
The molecular mechanism of gallamine triethiodide involves its competition with acetylcholine (ACh) molecules and binding to muscarinic acetylcholine receptors on the post-synaptic membrane of the motor endplate . It blocks the action of ACh and prevents activation of the muscle contraction process .
准备方法
Synthetic Routes and Reaction Conditions: Gallamine triethiodide is synthesized through a multi-step process involving the reaction of benzene-1,2,3-triol with triethylamine and ethylene oxide, followed by iodination. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of gallamine triethiodide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization and drying under vacuum to obtain the final product .
化学反应分析
Types of Reactions: Gallamine triethiodide primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
相似化合物的比较
Tubocurarine: Another non-depolarizing muscle relaxant with similar mechanisms of action but different chemical structure.
Succinylcholine: A depolarizing muscle relaxant that acts differently by causing continuous stimulation of the acetylcholine receptor, leading to muscle paralysis.
Uniqueness of Gallamine Triethiodide: Gallamine triethiodide is unique due to its specific binding affinity for muscarinic acetylcholine receptors and its ability to cause tachycardia. Unlike tubocurarine, it has a more pronounced effect on the cardiac vagus nerve, making it suitable for patients with bradycardia .
属性
CAS 编号 |
65-29-2 |
|---|---|
分子式 |
C30H60IN3O3+2 |
分子量 |
637.7 g/mol |
IUPAC 名称 |
2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C30H60N3O3.HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;/h19-21H,10-18,22-27H2,1-9H3;1H/q+3;/p-1 |
InChI 键 |
SHCUVJVACNVUPK-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-].[I-].[I-] |
规范 SMILES |
CC[N+](CC)(CC)CCOC1=C(C(=CC=C1)OCC[N+](CC)(CC)CC)OCC[N+](CC)(CC)CC.[I-] |
外观 |
Solid powder |
颜色/形态 |
WHITE AMORPHOUS POWDER White crystals from acetone/wate |
熔点 |
152-153 147.5 °C |
Key on ui other cas no. |
65-29-2 |
Pictograms |
Irritant |
纯度 |
>95% (or refer to the Certificate of Analysis) |
相关CAS编号 |
153-76-4 (parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble Freely sol in water, alcohol, dil acetone; sparingly sol in anhyd acetone, ether, benzene, chloroform Very soluble in water and ethanol; slightly soluble in ethyl ether and acetone. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Flaxedil Gallamine Gallamine Triethiodide Gallamine Triethochloride Gallamine Triethyl Iodide Gallamonium Iodide Iodide, Gallamine Triethyl Iodide, Gallamonium Triethiodide, Gallamine Triethochloride, Gallamine Triethyl Iodide, Gallamine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gallamine triethiodide?
A1: Gallamine triethiodide is a non-depolarizing neuromuscular blocking agent. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction. [, , , ] This prevents acetylcholine from binding and activating the receptors, thereby inhibiting muscle contraction and causing paralysis. [, , ]
Q2: Does Gallamine triethiodide affect the autonomic nervous system?
A2: While primarily targeting the neuromuscular junction, Gallamine triethiodide can affect the autonomic nervous system, specifically the cardiac vagus nerve, at doses sufficient to induce skeletal muscle paralysis. [, , ] This blockade of the cardiac vagus nerve commonly leads to tachycardia. [, , ]
Q3: How does Gallamine triethiodide compare to other muscle relaxants in terms of autonomic effects?
A3: Gallamine triethiodide exhibits a lesser effect on the autonomic nervous system compared to tubocurarine, which can cause significant cardiovascular depression in equivalent doses. [, ] It also has less effect on the autonomic nervous system than succinylcholine, which can cause bradycardia, increased intraocular pressure, and elevated plasma potassium levels. [, ]
Q4: How is Gallamine triethiodide metabolized and excreted?
A6: Gallamine triethiodide is primarily excreted unchanged in the urine. [] Biliary excretion appears negligible in humans. [] The renal excretion rate is influenced by renal function, with patients exhibiting impaired renal function showing slower elimination rates. [, , ]
Q5: What are the primary clinical uses of Gallamine triethiodide?
A8: Gallamine triethiodide is mainly used as a muscle relaxant during surgical procedures requiring controlled ventilation. [, , ] Its rapid onset of action and relatively short duration of action compared to other non-depolarizing agents make it suitable for such procedures. [, ]
Q6: Are there any contraindications for Gallamine triethiodide use?
A9: Gallamine triethiodide should not be used in patients with myasthenia gravis. [] Caution should be exercised in patients with impaired renal function due to potential for prolonged paralysis. [, , ]
Q7: What is the chemical structure of Gallamine triethiodide?
A11: Gallamine triethiodide is a symmetrical molecule with a central benzene ring. [] Three -CH2-CH2-O-CH2-CH2-N+(C2H5)3 groups are attached to the benzene ring at the 1, 3, and 5 positions. [] Each quaternary nitrogen atom carries a positive charge, balanced by three iodide ions.
Q8: What are potential future research directions for Gallamine triethiodide?
A13: Further investigation into its central nervous system effects is warranted. [] Exploring its potential in managing other neurological conditions characterized by muscle spasticity could be beneficial. [] Additionally, developing novel drug delivery systems to improve its targeted delivery and minimize potential side effects is an important area for future research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


